n-(2-Aminophenyl)-4-((5-nitro-2h-indazol-2-yl)methyl)benzamide
Description
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide is a benzamide derivative featuring a 2-aminophenyl group linked to the benzamide nitrogen and a 5-nitroindazole moiety attached via a methylene bridge at the para position of the benzamide core. The indazole ring’s 5-nitro substituent introduces strong electron-withdrawing properties, which may enhance electrophilicity and influence binding interactions with biological targets, such as histone deacetylases (HDACs). This structural motif is reminiscent of clinically investigated benzamide-based HDAC inhibitors like Mocetinostat (MGCD0103), which shares the N-(2-aminophenyl)benzamide scaffold but differs in the substituent group .
The compound’s design leverages the benzamide scaffold’s known role in HDAC inhibition, where the 2-aminophenyl group chelates zinc in the enzyme’s active site. The 5-nitroindazole moiety may contribute to enhanced selectivity or potency compared to analogs with alternative substituents.
Properties
CAS No. |
920314-33-6 |
|---|---|
Molecular Formula |
C21H17N5O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(5-nitroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17N5O3/c22-18-3-1-2-4-20(18)23-21(27)15-7-5-14(6-8-15)12-25-13-16-11-17(26(28)29)9-10-19(16)24-25/h1-11,13H,12,22H2,(H,23,27) |
InChI Key |
QTYJJNQDRVQOII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nitroindazole Moiety: The initial step involves the nitration of indazole to form 5-nitroindazole.
Aminophenyl Derivative Preparation: The next step is the preparation of the 2-aminophenyl derivative through amination reactions.
Coupling Reaction: The final step involves coupling the 5-nitroindazole with the 2-aminophenyl derivative using a suitable coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzamides or indazoles.
Scientific Research Applications
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitroindazole moiety is known to interact with nitric oxide synthase, potentially inhibiting its activity and affecting nitric oxide production. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide and key analogs:
Notes:
- Molecular Weight & Formula: The target compound’s molecular weight is estimated based on its structure. Its 5-nitro group increases molecular weight compared to the methoxy-substituted analog in .
- Substituent Impact: Nitro vs. Methoxy (): The 5-nitro group’s electron-withdrawing nature may enhance binding to HDAC’s zinc-containing active site compared to the electron-donating methoxy group . Indazole vs. Clinical Relevance: Mocetinostat’s pyridinylpyrimidinyl group confers proven HDAC inhibitory activity, suggesting that the target compound’s nitroindazole group warrants evaluation for similar or improved efficacy .
Key Structural and Functional Insights:
HDAC Inhibition Potential: The 2-aminophenylbenzamide scaffold is critical for HDAC inhibition, as seen in Mocetinostat . The target compound’s nitroindazole may modulate selectivity toward specific HDAC isoforms (e.g., HDAC1/2/3) due to steric or electronic effects. In contrast, the oxadiazole derivative () achieved sub-100 nM IC₅₀ values, suggesting that heterocyclic substituents can significantly enhance potency .
Synthetic Complexity: Compounds like Mocetinostat and the oxadiazole analog require multi-step syntheses involving condensation and cyclization reactions (e.g., hydrazide-aldehyde condensation in ). The target compound’s nitroindazole group may necessitate nitration steps or indazole ring formation.
Pharmacokinetic Considerations:
- The nitro group in the target compound could impact solubility and metabolic stability. Comparatively, the methoxy group in ’s analog may improve bioavailability but reduce electrophilic interactions .
Biological Activity
The compound n-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article will explore its biological activity, including antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an aminophenyl group and a nitro-substituted indazole moiety, which are significant for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study highlighted various nitro-substituted compounds that showed high cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
The mechanism through which this compound exerts its antitumor effects is thought to involve the inhibition of specific kinases and signaling pathways associated with cancer cell proliferation. For example, the inhibition of the FGFR1 and FGFR2 pathways has been noted in related compounds, indicating a potential similar mechanism for this compound .
Study 1: Cytotoxicity Assays
In a comparative study involving various benzamide derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited moderate to high cytotoxicity against several tested cell lines, suggesting its potential as an anticancer agent.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 6.75 ± 0.19 |
| Similar Compound A | HCC827 | 5.13 ± 0.97 |
| Similar Compound B | NCI-H358 | 0.85 ± 0.05 |
Discussion
The biological activity of this compound appears to be promising based on preliminary studies indicating its antitumor properties. However, further optimization and detailed pharmacological studies are necessary to fully elucidate its mechanisms and potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
